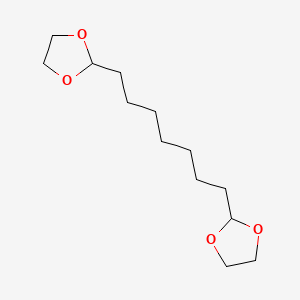
1,1'-(Ethene-1,2-diyl)bis(pentabromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. This compound is primarily used in polymers, textiles, and electronic devices to enhance fire resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) can be synthesized through bromination reactions. The process involves the bromination of ethene-1,2-diyl bisbenzene under controlled conditions to achieve the desired level of bromination . The reaction typically requires a brominating agent such as bromine or a bromine-containing compound, and the reaction is carried out in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of 1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in reactors equipped with temperature and pressure control systems to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) as a flame retardant involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that occur during the combustion process, effectively slowing down or stopping the spread of fire . The compound’s high bromine content and thermal stability make it particularly effective in this role .
Comparison with Similar Compounds
Similar Compounds
Decabromodiphenyl Ethane: Another brominated flame retardant with similar applications and properties.
Hexabromocyclododecane: Used in similar applications but has different chemical properties and environmental impact.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) is unique due to its high bromine content and thermal stability, which make it particularly effective as a flame retardant. Its ability to release bromine radicals during combustion sets it apart from other flame retardants .
Properties
CAS No. |
194483-74-4 |
|---|---|
Molecular Formula |
C14H2Br10 |
Molecular Weight |
969.2 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H2Br10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H |
InChI Key |
ACTYNKUWMJYNMT-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)

![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)


![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)




